6-Thioguanosine-5'-O-monophosphate sodium salt
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Overview
Description
6-Thioguanosine-5’-O-monophosphate sodium salt is a thiopurine derivative known for its significant role in biomedical research. This compound is a nucleotide analog that has shown promise in targeting viral replication and cancer cell proliferation. It is a crucial element in the development of anti-viral and anti-neoplastic medications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioguanosine-5’-O-monophosphate sodium salt involves the phosphorylation of 6-thioguanosine. The necessary phosphorylation reagent is generated in situ in the presence of triethylamine by mixing phenyl dichlorophosphate and 2-ethylbutyl (S)-2-aminopropanoate hydrochloride. The phosphoryl chloride is then reacted with the thioguanosine compound, followed by cleavage of the levulinic esters to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar phosphorylation techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-Thioguanosine-5’-O-monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion to 6-thioguanosine-5’-O-diphosphate and 6-thioguanosine-5’-O-triphosphate
Reduction: Not commonly reported for this compound.
Substitution: Involves the replacement of functional groups, particularly in the synthesis of prodrugs.
Common Reagents and Conditions:
Oxidation: Typically involves enzymatic processes or chemical oxidants.
Substitution: Utilizes reagents like phenyl dichlorophosphate and triethylamine under controlled conditions.
Major Products:
Scientific Research Applications
6-Thioguanosine-5’-O-monophosphate sodium salt is extensively used in scientific research due to its ability to target viral replication and cancer cell proliferation. Its applications include:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs.
Biology: Investigated for its role in cellular processes and enzyme interactions.
Medicine: Explored for its potential in treating thiopurine-resistant leukemia and breast cancer.
Industry: Utilized in the development of anti-viral and anti-neoplastic medications.
Mechanism of Action
The mechanism of action of 6-Thioguanosine-5’-O-monophosphate sodium salt involves its conversion to active metabolites, such as 6-thioguanosine triphosphate. These metabolites interfere with purine biosynthesis by inhibiting key enzymes like hypoxanthine-guanine phosphoribosyltransferase. This inhibition leads to the incorporation of thioguanine nucleotides into DNA and RNA, causing cytotoxic effects and disrupting cellular processes .
Comparison with Similar Compounds
6-Thioguanosine-5’-O-diphosphate (sodium salt): An inactive metabolite of 6-thioguanine and azathioprine.
6-Thioguanosine-5’-O-triphosphate (sodium salt): An active metabolite of 6-thioguanine and azathioprine.
Uniqueness: 6-Thioguanosine-5’-O-monophosphate sodium salt is unique due to its specific phosphorylation state, which allows it to be a precursor for active metabolites that exhibit significant biological activity. Its ability to overcome resistance in thiopurine therapy makes it a valuable compound in medical research .
Properties
Molecular Formula |
C10H12N5Na2O7PS |
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Molecular Weight |
423.25 g/mol |
IUPAC Name |
disodium;[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7PS.2Na/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;;/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);;/q;2*+1/p-2 |
InChI Key |
JLCOFDYIRHRQLK-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=NC2=S)N.[Na+].[Na+] |
Origin of Product |
United States |
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